molecular formula C6H6INO B1589881 2-Methyl-3-hydroxy-6-iodopyridine CAS No. 848952-39-6

2-Methyl-3-hydroxy-6-iodopyridine

Cat. No. B1589881
M. Wt: 235.02 g/mol
InChI Key: KJIFHCTXFFMUIH-UHFFFAOYSA-N
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Patent
US09193719B2

Procedure details

A solution of 3-hydroxy-2-methylpyridine (20.0 g, 183 mmol) and Na2CO3 (38.8 g, 367 mmol) in H2O (320 mL) and MeOH (200 mL) was treated with I2 (46.5 g, 183 mmol) and stirred at RT for 1 h. The mixture was acidified with HCl (2 M), extracted with EtOAc (2×) and the combined organics were washed with brine, dried over Na2SO4 and concentrated to dryness. The material was suspended in 1:1 EtOAc/Hex, sonicated and the solid collected via filtration and dried. The filtrate was concentrated to dryness, treated with DCM, the solid collected via filtration and combined with the first solid to afford 6-iodo-2-methylpyridin-3-ol (20.5 g, 48%). MS (ESI) m/z: 236.0 (M+H+).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
38.8 g
Type
reactant
Reaction Step One
Name
Quantity
46.5 g
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([CH3:8])=[N:4][CH:5]=[CH:6][CH:7]=1.C([O-])([O-])=O.[Na+].[Na+].[I:15]I.Cl>O.CO>[I:15][C:5]1[N:4]=[C:3]([CH3:8])[C:2]([OH:1])=[CH:7][CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OC=1C(=NC=CC1)C
Name
Quantity
38.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
46.5 g
Type
reactant
Smiles
II
Name
Quantity
320 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
WASH
Type
WASH
Details
the combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
sonicated
FILTRATION
Type
FILTRATION
Details
the solid collected via filtration
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
ADDITION
Type
ADDITION
Details
treated with DCM
FILTRATION
Type
FILTRATION
Details
the solid collected via filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=CC=C(C(=N1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 20.5 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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